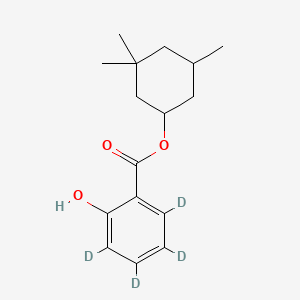
Ikk-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ikk-IN-3 is a small molecule inhibitor that targets the IκB kinase complex, specifically the IκB kinase alpha subunit. This compound is of significant interest in the field of biomedical research due to its potential therapeutic applications in inflammatory diseases and cancer. The IκB kinase complex plays a crucial role in the activation of the nuclear factor kappa B signaling pathway, which is involved in regulating immune responses, inflammation, and cell survival.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ikk-IN-3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to minimize costs and maximize efficiency. This involves scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Ikk-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially different biological activities.
Aplicaciones Científicas De Investigación
Ikk-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the IκB kinase complex and its role in the nuclear factor kappa B signaling pathway.
Biology: Researchers use this compound to investigate the molecular mechanisms underlying inflammation and immune responses.
Medicine: this compound is being explored as a potential therapeutic agent for treating inflammatory diseases, such as rheumatoid arthritis, and certain types of cancer.
Industry: The compound is used in the development of new drugs and therapeutic strategies targeting the nuclear factor kappa B signaling pathway.
Mecanismo De Acción
Ikk-IN-3 exerts its effects by inhibiting the IκB kinase alpha subunit, which is a key component of the IκB kinase complex. This inhibition prevents the phosphorylation and subsequent degradation of IκB proteins, leading to the retention of nuclear factor kappa B in the cytoplasm and the suppression of its transcriptional activity. The molecular targets of this compound include the catalytic domain of the IκB kinase alpha subunit, and the pathways involved are primarily related to the nuclear factor kappa B signaling cascade.
Comparación Con Compuestos Similares
Similar Compounds
Ikk-IN-1: Another inhibitor of the IκB kinase complex, but with different selectivity and potency profiles.
Ikk-IN-2: Similar to Ikk-IN-3, but with variations in the core structure and functional groups.
BMS-345541: A selective inhibitor of the IκB kinase beta subunit, used as a reference compound in studies involving IκB kinase inhibitors.
Uniqueness of this compound
This compound is unique due to its high selectivity for the IκB kinase alpha subunit and its potent inhibitory activity. This selectivity allows researchers to specifically target the non-canonical nuclear factor kappa B signaling pathway, providing valuable insights into the distinct roles of the IκB kinase alpha and beta subunits in various biological processes.
Propiedades
Fórmula molecular |
C17H17N5S |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N'-(12-methyl-4-phenyl-3-thia-1,7,10-triazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaen-8-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H17N5S/c1-11-10-20-16-15(19-8-7-18)21-13-9-14(23-17(13)22(11)16)12-5-3-2-4-6-12/h2-6,9-10H,7-8,18H2,1H3,(H,19,21) |
Clave InChI |
AAFMUTYTWRBOGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2N1C3=C(C=C(S3)C4=CC=CC=C4)N=C2NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


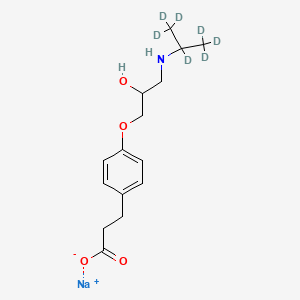


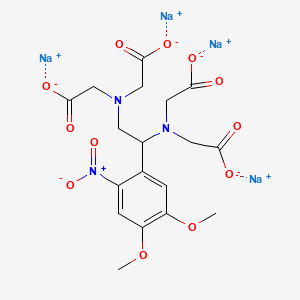
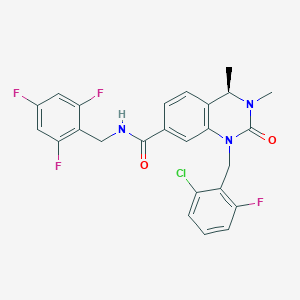
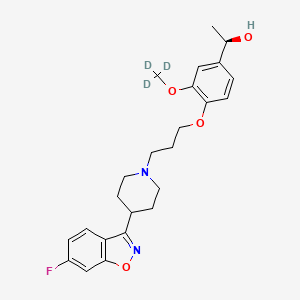
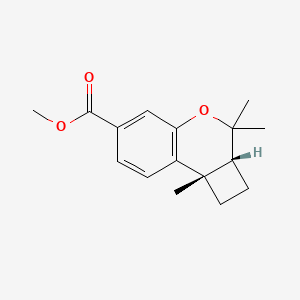

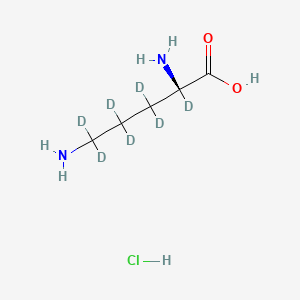
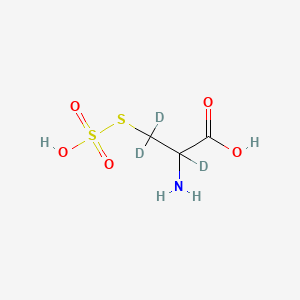

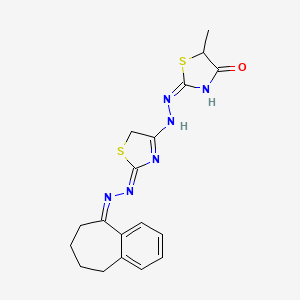
![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
